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molecular formula C27H16O B1595455 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one CAS No. 641-57-6

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one

Cat. No. B1595455
M. Wt: 356.4 g/mol
InChI Key: QQGHPFDLUNMBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09028976B2

Procedure details

An amount of 5.9 g (32.4 mmol) of acenaphthenequinone and 7.5 g (35.7 mmol) of 1,3-diphenyl-2-propanone were suspended in 150 ml of ethanol and a solution of 2 g of potassium hydroxide in ethanol was added. After the mixture was heated to the reflux temperature, the same amount of the solution of potassium hydroxide in ethanol was further added and allowed to react for five minutes. The solid substance deposited after cooled on ice was filtered and washed with ethanol to obtain 8.24 g (23.1 mmol) of 7,9-diphenylcyclopenta[a]acenaphthylene-8-one. The yield was 71.3%.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[C:2]1=O.[C:15]1([CH2:21][C:22](=[O:30])[CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[K+]>C(O)C>[C:24]1([C:23]2[C:22](=[O:30])[C:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[C:2]3[C:3]4=[C:12]5[C:7](=[CH:6][CH:5]=[CH:4]4)[CH:8]=[CH:9][CH:10]=[C:11]5[C:1]=23)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CC1=CC=CC=C1)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
to react for five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The solid substance deposited after cooled on ice
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(C(=C2C1C1=CC=CC3=CC=CC2=C13)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.1 mmol
AMOUNT: MASS 8.24 g
YIELD: PERCENTYIELD 71.3%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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